molecular formula C12H14N2O2 B3339289 Ethyl 6-amino-2-methyl-1H-indole-3-carboxylate CAS No. 945655-37-8

Ethyl 6-amino-2-methyl-1H-indole-3-carboxylate

Cat. No. B3339289
CAS RN: 945655-37-8
M. Wt: 218.25 g/mol
InChI Key: NWBBCKJLJLKQNY-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-methyl-1H-indole-3-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Scientific Research Applications

Synthesis and Potential Applications

  • Facile Synthesis of Deaza-Analogues : A study demonstrated the synthesis of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, exploring their potential applications in anticancer assays. Although most derivatives showed no significant activity, one compound exhibited moderate activity against specific cancer cell lines (Carbone et al., 2013).

  • Antiviral Activity Studies : Research on ethyl 5-hydroxyindole-3-carboxylates revealed that certain derivatives display significant anti-hepatitis B virus (HBV) activity, surpassing the efficacy of the control drug, lamivudine (Zhao et al., 2006).

  • Phosphine-Catalyzed Annulation : A study focused on the use of ethyl 2-methyl-2,3-butadienoate for [4 + 2] annulation with N-tosylimines, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This method offers complete regioselectivity and high yields, expanding the scope of reactions in organic synthesis (Zhu et al., 2003).

  • Antibacterial Activity : Ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate and its derivatives have been synthesized and tested for antibacterial activity. These compounds have shown significant efficacy in this area (Mir & Mulwad, 2009).

  • Corrosion Inhibition in Industrial Processes : Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been studied as novel corrosion inhibitors for mild steel, useful in industrial pickling processes. These compounds demonstrated high efficiency and were supported by both experimental and quantum chemical studies (Dohare et al., 2017).

Safety and Hazards

While specific safety and hazard information for Ethyl 6-amino-2-methyl-1H-indole-3-carboxylate was not found in the retrieved papers, general safety measures for handling indole derivatives include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool and well-ventilated place .

properties

IUPAC Name

ethyl 6-amino-2-methyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-16-12(15)11-7(2)14-10-6-8(13)4-5-9(10)11/h4-6,14H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBBCKJLJLKQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680913
Record name Ethyl 6-amino-2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-amino-2-methyl-1H-indole-3-carboxylate

CAS RN

945655-37-8
Record name Ethyl 6-amino-2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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